Chloroatranorin

Übersicht

Beschreibung

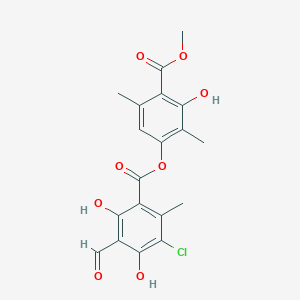

Chloroatranorin is a carbonyl compound . It is a natural product found in Hypotrachyna leiophylla, Lecanora californica, and other organisms . Its molecular formula is C19H17ClO8 .

Molecular Structure Analysis

The molecular weight of Chloroatranorin is 408.8 g/mol . The IUPAC name for Chloroatranorin is (3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 5-chloro-3-formyl-2,4-dihydroxy-6-methylbenzoate .

Physical And Chemical Properties Analysis

Chloroatranorin has a molecular weight of 408.8 g/mol . The molecular formula of Chloroatranorin is C19H17ClO8 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that Chloroatranorin exhibits antimicrobial properties. It has been tested against various bacteria and yeasts, showing effectiveness in inhibiting microbial growth. This makes it a potential candidate for use in antimicrobial treatments and preservatives .

Lichenology and Symbiosis Studies

In the field of lichenology, Chloroatranorin is studied for its role in the symbiotic relationship between fungi and algae within lichens. It contributes to the structural integrity and physiological functions of lichens, making it an important subject of study for understanding these complex organisms .

Analytical Chemistry

As an analytical standard, Chloroatranorin is used in chromatography techniques to identify and quantify chemical compounds. Its well-defined structure and properties make it a reliable reference for analytical procedures in various research and industrial applications .

Medicinal Chemistry

The biological activities of Chloroatranorin, such as its antimicrobial effects, are of interest in medicinal chemistry. It is being explored for its potential therapeutic applications, including its use in developing new drugs with antibacterial, antifungal, or anticancer properties .

Wirkmechanismus

Target of Action

Chloroatranorin, also known as Chloratranorin, is a compound found in lichens

Biochemical Pathways

Chloroatranorin is a type of phenolic compound . Phenolic compounds are often produced via the acetate-polymalonate pathway, also known as the polyketide pathway . This pathway involves the condensation of acetyl and malonyl CoA units to form a carbon skeleton, which is then modified by various enzymes to produce the final product . .

Result of Action

Some lichen compounds have been found to exhibit antimicrobial, antioxidant, and anticancer effects . It’s possible that Chloroatranorin may have similar effects, but this requires further investigation.

Action Environment

The action of Chloroatranorin may be influenced by various environmental factors. For instance, the stability of Chloroatranorin can be affected by the pH value and the type of solvent used for extraction . It was found to be most stable in acetonitrile and less stable in the presence of strong acid or a strong base . This suggests that the efficacy and stability of Chloroatranorin could be influenced by the pH and other conditions of its environment.

Eigenschaften

IUPAC Name |

(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 5-chloro-3-formyl-2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClO8/c1-7-5-11(8(2)15(22)12(7)18(25)27-4)28-19(26)13-9(3)14(20)17(24)10(6-21)16(13)23/h5-6,22-24H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZLZZCDSLOCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC)O)C)OC(=O)C2=C(C(=C(C(=C2O)C=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197318 | |

| Record name | Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloroatranorin | |

CAS RN |

479-16-3 | |

| Record name | Chloratranorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROATRANORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/433PEB1G7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

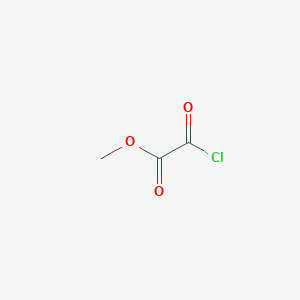

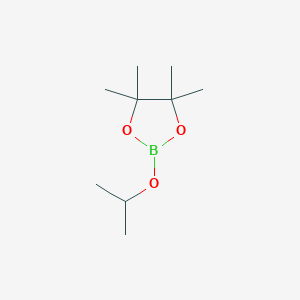

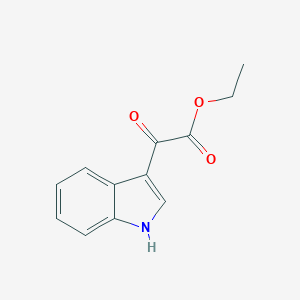

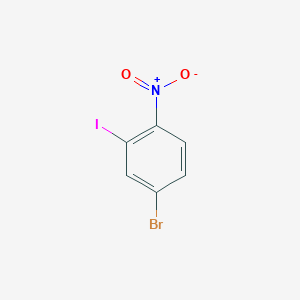

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of biological activities have been reported for chloroatranorin?

A1: Chloroatranorin has demonstrated antimicrobial activity against a range of microorganisms, including Gram-positive bacteria, yeasts, and filamentous fungi [, , , , ]. Notably, its activity against Candida species was particularly potent, even surpassing the commonly used antifungal drug fluconazole []. Chloroatranorin also exhibits antioxidant activity, effectively scavenging DPPH radicals [, , , ].

Q2: What is the chemical structure of chloroatranorin?

A2: Chloroatranorin is a depside, a class of lichen compounds formed by the esterification of two phenolic acids. Structurally, it is closely related to atranorin, differing only by the presence of a chlorine atom.

Q3: Can you provide the molecular formula and weight of chloroatranorin?

A3: The molecular formula of chloroatranorin is C19H15ClO8, and its molecular weight is 406.77 g/mol.

Q4: What spectroscopic data is available for characterizing chloroatranorin?

A4: While specific spectroscopic data for chloroatranorin might not be comprehensively detailed in the provided research, it's important to note that techniques like infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed for characterizing lichen compounds, including depsides like chloroatranorin [, ]. These techniques provide valuable information regarding functional groups, electronic transitions, and structural arrangements within the molecule.

Q5: Does chloroatranorin exhibit any catalytic properties?

A5: Current research primarily focuses on chloroatranorin's biological activities. Information regarding its catalytic properties and potential applications in chemical reactions is limited and requires further investigation.

Q6: What is the ecological role of chloroatranorin in lichens?

A6: While the exact ecological function of chloroatranorin is not fully elucidated, its presence in the outer cortex of lichen thalli suggests a potential role in photoprotection, shielding the photosynthetic partner from excessive UV radiation [, ].

Q7: How does light influence the accumulation of chloroatranorin in lichens?

A7: Research on Evernia prunastri indicates that light plays a crucial role in regulating chloroatranorin accumulation. Red light pulses were found to enhance the initial accumulation of chloroatranorin, while subsequent exposure to far-red light diminished its levels []. This suggests a complex interplay between light wavelengths and the biosynthesis of this compound.

Q8: Are there any concerns regarding the environmental impact and degradation of chloroatranorin?

A8: Information regarding the ecotoxicological effects and degradation pathways of chloroatranorin is currently limited. Considering its biological activity and potential release into the environment through lichen decomposition or leaching, further research on its fate and potential effects on ecosystems is warranted.

Q9: Can chloroatranorin be synthesized chemically?

A10: While chloroatranorin itself might not have a widely reported synthetic route, the synthesis of related para-β-orcinol depsides, including chloroatranorin, has been achieved []. These synthetic approaches provide valuable insights into the structural features crucial for biological activity and can pave the way for developing chloroatranorin derivatives with enhanced properties.

Q10: Is there any research on the pharmacokinetics and pharmacodynamics of chloroatranorin?

A10: Current research primarily focuses on the in vitro activities of chloroatranorin. Information regarding its absorption, distribution, metabolism, and excretion (ADME) in living organisms is limited and requires further investigation to evaluate its potential for therapeutic applications.

Q11: Are there any known toxicological concerns associated with chloroatranorin?

A13: Chloroatranorin is known to be a contact allergen, particularly in individuals sensitive to oakmoss absolute, a fragrance ingredient derived from lichens like Evernia prunastri [, ]. Studies have shown that chloroatranorin can elicit allergic reactions at very low concentrations, even surpassing its closely related counterpart, atranol []. This highlights the importance of considering its allergenic potential, especially in cosmetic and fragrance applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)

![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)

![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)